Product packaging for M-phenylenediamine dihydrochloride(Cat. No.:CAS No. 541-69-5)

M-phenylenediamine dihydrochloride

Cat. No.: B147415
CAS No.: 541-69-5
M. Wt: 181.06 g/mol
InChI Key: SVTOYMIYCMHPIV-UHFFFAOYSA-N
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Description

m-Phenylenediamine dihydrochloride (CAS 541-69-5) is the stable, freely water-soluble dihydrochloride salt of m-phenylenediamine (MPD). With a molecular formula of C6H8N2·2HCl and a molecular weight of 181.07 g/mol, it typically presents as a beige to beige-gray crystalline powder . This compound is of significant value in chemical synthesis and pharmaceutical research. Its primary application lies in the selective monoacylation of symmetrical diamines to produce key intermediates for active pharmaceutical ingredients (APIs) . The monoacylated derivatives of its parent compound, m-phenylenediamine, are crucial intermediates in the synthesis of cardiotonic agents like Vesnarinone and antihypertensive drugs such as Prazosin . Furthermore, the aromatic diamine structure makes it a fundamental building block in polymer science, contributing to the production of high-performance materials like aramid fibers and epoxy resins . Researchers value this salt for its improved handling properties compared to the parent diamine, which is prone to oxidation and discoloration upon exposure to air . This product is intended for research purposes only. It is toxic if swallowed, inhaled, or placed in contact with skin, may cause skin allergies and serious eye irritation, is suspected of causing genetic defects, and is very toxic to aquatic life with long-lasting effects . Appropriate personal protective equipment should be worn, and release into the environment must be avoided.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10Cl2N2 B147415 M-phenylenediamine dihydrochloride CAS No. 541-69-5

Properties

IUPAC Name

benzene-1,3-diamine;dihydrochloride
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InChI

InChI=1S/C6H8N2.2ClH/c7-5-2-1-3-6(8)4-5;;/h1-4H,7-8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

SVTOYMIYCMHPIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Cl2N2
Source PubChem
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DSSTOX Substance ID

DTXSID4021139
Record name 1,3-Benzenediamine dihydrochloride
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Molecular Weight

181.06 g/mol
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Physical Description

Off-white powder; [MSDSonline]
Record name 1,3-Benzenediamine dihydrochloride
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Solubility

Freely soluble in water; soluble in alcohol
Record name 1,3-BENZENEDIAMINE DIHYDROCHLORIDE
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Color/Form

White or slightly red crystalline powder

CAS No.

541-69-5
Record name 1,3-Benzenediamine dihydrochloride
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Record name 1,3-Benzenediamine, hydrochloride (1:2)
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Record name 1,3-Benzenediamine dihydrochloride
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Record name 1,3-BENZENEDIAMINE DIHYDROCHLORIDE
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Record name 1,3-BENZENEDIAMINE DIHYDROCHLORIDE
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Synthetic Methodologies and Chemical Transformations of M Phenylenediamine Dihydrochloride

Industrial-Scale Synthetic Routes

The industrial production of m-phenylenediamine (B132917) predominantly relies on the reduction of 1,3-dinitrobenzene (B52904). wikipedia.orgquora.com This precursor is synthesized through the dinitration of benzene (B151609). wikipedia.orgquora.com

Catalytic Hydrogenation of Dinitroaromatic Precursors

The catalytic hydrogenation of 1,3-dinitrobenzene is a widely employed and environmentally conscious method for synthesizing m-phenylenediamine. elsevierpure.comresearchgate.net This process involves reacting 1,3-dinitrobenzene with hydrogen gas in the presence of a catalyst.

Various catalysts have been developed to optimize this reaction, enhancing yield, selectivity, and reaction conditions. A notable example is a palladium-ruthenium supported catalyst, which demonstrates high activity and selectivity, with the m-phenylenediamine yield exceeding 98%. google.com The reaction can be carried out in solvents like alcohol or benzene at temperatures ranging from 20 to 150°C and pressures from 0.1 to 6.0 MPa. google.com

Another effective catalytic system involves a core-shell structure with a PdO-NiO-CuO composite metal oxide core and a PdO-NiO-CuO-SiO₂-TiO₂ shell. google.com This catalyst boasts a conversion rate of m-dinitrobenzene and a yield of m-phenylenediamine both higher than 95%. google.com Similarly, a catalyst with a MnO₂-NiO-ZrO₂ composite metal oxide core and a MnO₂-NiO-ZrO₂-SiO₂-TiO₂ shell has shown to achieve a conversion rate and yield of over 97%. google.com

La₂O₃-promoted Ni/SiO₂ catalysts have also been investigated, with the Ni/3%La₂O₃-SiO₂ catalyst showing a high conversion of m-dinitrobenzene (97.1%) and yield of m-phenylenediamine (94%). elsevierpure.com The effects of different solvents, such as benzene and ethanol, have been studied, revealing that the choice of solvent significantly impacts reaction time and selectivity. researchgate.net

The kinetics of the hydrogenation of m-dinitrobenzene have been studied, indicating a consecutive reaction mechanism where m-dinitrobenzene is first reduced to m-nitroaniline and then to m-phenylenediamine. researchgate.net The second step, the hydrogenation of m-nitroaniline, is considered the rate-determining step. researchgate.net

Interactive Table: Catalysts for Hydrogenation of 1,3-Dinitrobenzene

CatalystSupportSolventTemperature (°C)Pressure (MPa)Yield (%)Reference
Palladium-RutheniumCarbonMethanol (B129727)/Benzene20-1500.1-6.0>98 google.com
PdO-NiO-CuO (core-shell)SiO₂-TiO₂-80-1202-5>95 google.com
MnO₂-NiO-ZrO₂ (core-shell)SiO₂-TiO₂-80-1202-5>97 google.com
NickelSiO₂Ethanol1002.695.1 researchgate.net
La₂O₃-promoted NickelSiO₂Ethanol--94 elsevierpure.com

Other Reductive Pathways for m-Phenylenediamine Production

While catalytic hydrogenation is prevalent, other reductive methods exist for the production of m-phenylenediamine. One alternative route starts from m-xylene (B151644). google.com This process involves the ammoxidation of m-xylene to produce m-phthalonitrile, followed by hydrolysis to isophthalamide (B1672271). The isophthalamide is then reacted with a hypohalite or halogen in an alkaline solvent to yield m-phenylenediamine. google.com This method avoids the use of mixed acid nitration and the production of highly explosive dinitrobenzene. google.com

Another pathway involves the reduction of m-dinitrobenzene using iron powder in the presence of an acid like hydrochloric acid. quora.comgoogle.com This method, while historically significant, is often being replaced by catalytic hydrogenation due to environmental and efficiency concerns. google.com

A more recent development involves the preparation of m-phenylenediamine from m-phthalodinitrile through a two-step reaction of catalytic hydrolysis amidation and Hofmann degradation. wipo.int This approach is highlighted as a safer and more environmentally friendly alternative to traditional nitration and hydrogenation processes, with yields reaching above 80% and product purity over 95%. wipo.int

Derivatization and Functionalization Strategies

The two amino groups of m-phenylenediamine offer versatile sites for chemical modification, allowing for the synthesis of a wide range of derivatives with tailored properties.

N-Alkylation and Substituted Phenylenediamine Synthesis

N-alkylation introduces alkyl groups onto the nitrogen atoms of m-phenylenediamine. This can be achieved through various methods, including reacting the diamine with alcohols in the presence of a catalyst. google.comresearchgate.net For instance, the reaction of amines with alcohols over a copper and magnesium silicate-based catalyst can produce N-alkylated products. google.com The selective N-alkylation of amines can also be accomplished using catalytic amounts of alkyl halides in the presence of alcohols, which is an efficient and practical method for synthesizing mono- or di-alkylated amines. rsc.org

The synthesis of substituted m-phenylenediamines can also involve the use of starting materials that already contain the desired substituents on the aromatic ring. For example, novel m-phenylenediamines with one or two benzyl (B1604629) radicals as substituents have been prepared. google.com These sterically hindered diamines exhibit lower amine reactivity compared to the unsubstituted compound. google.com

The selective mono-N-alkylation of phenylenediamines can be challenging due to the similar reactivity of the two amino groups. researchgate.net However, methods have been developed to achieve this, such as reacting the diamine with an equivalent amount of the alkylating agent and separating the resulting mixture of mono- and di-substituted products. researchgate.net

Regioselective Functionalization Techniques

Achieving regioselective functionalization of m-phenylenediamine, where a specific amino group or a specific position on the aromatic ring is targeted, is crucial for synthesizing complex molecules.

One approach to achieve monoprotection of one amino group is to start with a nitroaniline precursor. researchgate.net The amino group can be protected, for example, by tosylation, followed by the reduction of the nitro group to an amino group. researchgate.net

The selective acylation of symmetrical diamines like m-phenylenediamine has been studied in microreactors to better control the reaction and improve the selectivity for monoacylated products. researchgate.net By carefully controlling reaction conditions such as concentration, temperature, and molar ratio, high selectivity for the desired product can be achieved. researchgate.net

Furthermore, the synthesis of specifically substituted m-phenylenediamines can be achieved through multi-step synthetic routes. For example, 2-methoxymethyl-p-phenylenediamine can be synthesized via a telescoping synthesis, which involves a series of reactions starting from a substituted aniline (B41778). google.com

Reaction Mechanism Elucidation and Chemical Reactivity Studies of M Phenylenediamine Dihydrochloride

Aromatic Ring Reactivity and Substitution Patterns

The aromatic ring of m-phenylenediamine (B132917) possesses a high degree of reactivity towards electrophilic substitution, a characteristic attributed to the presence of two activating amino (-NH2) groups. libretexts.org These groups are ortho, para-directing, meaning they direct incoming electrophiles to the positions ortho and para to themselves. In the case of m-phenylenediamine, the positions ortho to one amino group and para to the other (positions 4 and 6) are particularly activated. Position 2 is also activated as it is ortho to both amino groups.

However, the high reactivity of arylamines like m-phenylenediamine can lead to challenges in controlling reactions, often resulting in multiple substitutions and oxidative side reactions. libretexts.org For instance, direct nitration or bromination can be difficult to control, leading to a mixture of products. libretexts.org To modulate this reactivity and achieve selective substitution, the amino groups can be acetylated to form acetanilides. This acetylation significantly lessens the activating influence of the amino group, allowing for more controlled electrophilic substitution. libretexts.org The acetyl group can later be removed through hydrolysis. libretexts.org

Furthermore, Friedel-Crafts reactions, which are common for many aromatic compounds, are generally not successful with aniline (B41778) and its derivatives due to the formation of a complex between the Lewis acid catalyst (e.g., AlCl3) and the basic amino group, which deactivates the ring. libretexts.org

Role as a Reducing Agent in Organic Transformations

M-phenylenediamine can be produced through the hydrogenation of 1,3-dinitrobenzene (B52904). wikipedia.orggoogle.com This transformation highlights the role of its precursor in reduction reactions. The synthesis often employs catalysts like palladium-ruthenium on a support such as activated carbon or aluminum oxide. google.com The reaction conditions typically involve temperatures ranging from 20 to 150 °C and pressures from 0.1 to 6.0 MPa. google.com

While m-phenylenediamine itself is more commonly recognized for its role as a monomer in polymerization and as a component in dye synthesis, the fundamental chemistry of its synthesis from a dinitro compound underscores the importance of reduction processes in its formation. wikipedia.orggoogle.com The reduction of nitroarenes is a critical step in the synthesis of a wide array of aromatic amines, which are versatile intermediates in organic chemistry. libretexts.org

Oxidative Coupling Reaction Pathways

Oxidative coupling is a significant reaction pathway for m-phenylenediamine and other aromatic diamines, leading to the formation of polymers and other complex structures. rloginconsulting.comwikipedia.org This process involves the oxidation of the monomer, often catalyzed by transition metal complexes or enzymes, resulting in the formation of new carbon-carbon or carbon-oxygen bonds between the reacting units. wikipedia.orgwikipedia.org

The mechanism of oxidative coupling can proceed through various pathways. One common mechanism involves a one-electron oxidation of the aromatic amine to form a radical cation. wikipedia.org This reactive intermediate can then couple with another monomer or a growing polymer chain. The specific structure of the resulting polymer can be influenced by the reaction conditions, such as the acidity of the medium and the nature of the oxidant. rloginconsulting.com For example, the oxidative coupling of phenylenediamines under different acidic conditions can lead to semiconducting materials with varying structures. rloginconsulting.com

In some instances, the coupling can lead to the formation of phenazine-like structures within the polymer backbone, although often the products are complex, poorly soluble materials. rloginconsulting.com The study of oxidative coupling reactions is crucial for understanding the formation and properties of polymers derived from m-phenylenediamine.

Polymerization Processes and Kinetic Investigations

Electrochemical Polymerization of M-Phenylenediamine and Derivatives

Electrochemical polymerization is a versatile method for synthesizing polymers directly onto an electrode surface. In the case of m-phenylenediamine, this process typically involves the application of an oxidative potential to a solution containing the monomer. This electrochemical oxidation generates reactive species (radical cations) that initiate and propagate the polymerization process, leading to the formation of a polymer film on the electrode.

This technique has been employed to create enzyme-containing polymer films for biosensor applications. For instance, poly(1,3-phenylenediamine) films containing glucose oxidase have been synthesized by electrochemical polymerization in the presence of the enzyme. inonu.edu.tr These enzyme-electrodes can be used for the amperometric determination of glucose. inonu.edu.tr The resulting sensors have shown rapid response times and good stability. inonu.edu.tr

The structure and properties of the electrochemically synthesized polymer can be influenced by various factors, including the applied potential, the composition of the electrolyte solution, and the presence of other molecules. inonu.edu.trulakbim.gov.tr For example, molecularly imprinted polymers (MIPs) have been created by the electrochemical polymerization of o-phenylenediamine (B120857) in the presence of a template molecule, demonstrating the potential for creating selective sensors. ulakbim.gov.tr

ParameterValueReference
Polymerization Potential0.800 V vs Ag/AgCl inonu.edu.tr
ElectrolyteKCl aqueous solution inonu.edu.tr
Sensor Response Time4-5 seconds inonu.edu.tr
Linear Range for Glucoseup to 6 mM inonu.edu.tr

Chemical Oxidative Polymerization Mechanisms

Chemical oxidative polymerization offers an alternative route to synthesize polymers from m-phenylenediamine. This method involves the use of a chemical oxidizing agent, such as ammonium (B1175870) persulfate or ferric chloride, to initiate the polymerization in a solution containing the monomer. ss-pub.orgresearchgate.net

The mechanism of chemical oxidative polymerization is similar in principle to electrochemical polymerization, involving the oxidation of the monomer to form reactive radical species. The reaction is often carried out in an acidic medium, such as hydrochloric acid, which can influence the structure and properties of the resulting polymer. ss-pub.org

Copolymers and terpolymers of m-phenylenediamine have been synthesized by this method, allowing for the tuning of properties like conductivity and solubility. ss-pub.org For example, copolymers of m-phenylenediamine and o-anisidine (B45086) have been prepared, with the yield and conductivity of the copolymers being dependent on the monomer ratio. ss-pub.org The introduction of a third monomer, such as 2,3-xylidine, to create terpolymers can further modify the polymer's characteristics. ss-pub.org

Studies have shown that the structure of the resulting polymers can be complex, with possibilities of forming ladder-like or branched structures in addition to linear chains. rloginconsulting.com The nature of the oxidant and the reaction conditions play a crucial role in determining the final polymer architecture. rloginconsulting.comresearchgate.net

Reaction Kinetics and Thermodynamic Parameters of M-Phenylenediamine Transformations

The study of reaction kinetics and thermodynamic parameters provides valuable insights into the mechanisms and feasibility of chemical transformations involving m-phenylenediamine. For instance, in polymerization reactions, kinetic studies can help determine the rate of polymerization and the factors that influence it.

Thermodynamic investigations of adsorption processes involving polymers derived from m-phenylenediamine have been conducted. For example, the adsorption of contaminants by certain polymer composites has been found to be a feasible process, with the Freundlich isotherm model providing a good fit for the equilibrium adsorption behavior. acs.org Kinetic analysis of such adsorption processes has shown that they often follow pseudo-second-order kinetics, indicating that the rate-limiting step may be chemisorption. acs.org

In the context of oxidative coupling reactions, kinetic and thermodynamic parameters can elucidate the energetics of the process. For example, studies on the reversible reaction of phenols with radicals have shown that steric factors can significantly influence the entropic barriers of the reaction. nih.govrsc.org While not directly on m-phenylenediamine, these studies provide a framework for understanding the kinetic and thermodynamic aspects of radical-mediated reactions that are relevant to its oxidative polymerization.

Adsorption ModelFindingReference
FreundlichBetter fit for equilibrium adsorption behavior acs.org
Kinetic Model Finding Reference
Pseudo-second-orderDescribes the kinetics of contaminant capture acs.org

Advanced Analytical Methodologies for Characterization and Quantification of M Phenylenediamine Dihydrochloride

Spectroscopic Techniques

Spectroscopic methods are indispensable for the structural elucidation and quantitative analysis of m-phenylenediamine (B132917) dihydrochloride (B599025) and its derivatives. These techniques rely on the interaction of electromagnetic radiation with the molecule to provide detailed information about its electronic structure, vibrational modes, and chemical bonding.

UV-Visible Spectrophotometry for Quantification and Reaction Monitoring

UV-Visible spectrophotometry is a versatile and widely used technique for the quantitative determination of m-phenylenediamine in solutions. The method is based on the principle that the molecule absorbs light in the ultraviolet and visible regions of the electromagnetic spectrum, with the absorbance being directly proportional to its concentration, as described by the Beer-Lambert law. This technique can be employed to monitor the progress of reactions involving m-phenylenediamine, such as its polymerization or its conversion to other derivatives. researchgate.netsszp.eu

The absorption maxima of m-phenylenediamine are dependent on the solvent used. chemwhat.com For instance, in methanol (B129727), characteristic absorption peaks are observed at 213.5 nm, 242.5 nm, and 292.5 nm. chemwhat.com Quantitative analysis can also be performed by forming colored derivatives. For example, a method developed for the related isomer p-phenylenediamine (B122844) involves reaction with Folin's reagent and sodium hydroxide, with the resulting absorbance measured at 453 nm. ijpbs.com Another approach uses ninhydrin (B49086) reagent, with quantification at 431 nm. ijpbs.com The relationship between concentration and absorbance is typically linear over a specific range, allowing for accurate quantification. rsc.org For instance, a linear response for m-phenylenediamine has been reported in the concentration range of 2.0×10⁻³ to 3.0×10⁻¹ g/L. rsc.org

Table 1: UV-Visible Absorption Maxima of m-Phenylenediamine in Various Solvents

SolventAbsorption Maximum 1 (nm)Molar Extinction Coefficient (l·mol⁻¹cm⁻¹)Absorption Maximum 2 (nm)Molar Extinction Coefficient (l·mol⁻¹cm⁻¹)Absorption Maximum 3 (nm)Molar Extinction Coefficient (l·mol⁻¹cm⁻¹)
Water2103235923872442891995
Methanol213.530199242.57079292.52291
Ethanol----2922300
Acetonitrile (B52724)215581002954900--
Data sourced from ChemWhat. chemwhat.com

Infrared and Raman Spectroscopic Analysis of Derivatives and Polymers

Infrared (IR) and Raman spectroscopy are powerful tools for characterizing the molecular structure of m-phenylenediamine derivatives and polymers. These vibrational spectroscopy techniques provide a "fingerprint" of the molecule by probing the vibrations of its chemical bonds. physicsopenlab.org

FTIR spectroscopy is particularly useful for identifying functional groups and monitoring chemical transformations. For example, during the polymerization of phenylenediamines, the characteristic N-H stretching vibrations of the primary amine groups in the monomer disappear or shift, while new bands corresponding to secondary or tertiary amines in the polymer backbone appear. researchgate.net The formation of poly(o-phenylenediamine), an analogous polymer, shows the disappearance of weak primary amine peaks around 3386 cm⁻¹ and the appearance of a single absorption at 3294 cm⁻¹, confirming the presence of a secondary amine group. researchgate.net

Raman spectroscopy, which detects bond vibrations that change the polarizability of a molecule, is highly complementary to IR spectroscopy. physicsopenlab.org It is effective for studying the structure of polymers derived from phenylenediamines. For instance, the Resonance Raman (RR) spectrum of poly-p-phenylenediamine (PpPD) shows characteristic bands at 1527 cm⁻¹ and 1590 cm⁻¹, which are assigned to the ν(C=N) and ν(C=C) stretching of dication units, respectively. researchgate.net The presence of radical cations is confirmed by bands at 1325/1370 cm⁻¹, characteristic of ν(C–N⁺) of polaronic segments. researchgate.net Similarly, the main bands for electropolymerized o-phenylenediamine (B120857) are observed at 998 cm⁻¹ (out-of-plane C-H bending) and 1595 cm⁻¹ (C=C stretching in a quinonoid ring). researchgate.net

Table 2: Key Raman Bands for Phenylenediamine-Based Polymers

PolymerWavenumber (cm⁻¹)AssignmentReference
Poly-p-phenylenediamine (PpPD)1325 / 1370ν(C–N⁺) of polaronic segments researchgate.net
Poly-p-phenylenediamine (PpPD)1527ν(C=N) of dication units researchgate.net
Poly-p-phenylenediamine (PpPD)1590ν(C=C) of dication units researchgate.net
Poly-o-phenylenediamine (PoPD)998Out-of-plane C-H bending researchgate.net
Poly-o-phenylenediamine (PoPD)1595C=C stretching in a quinonoid ring researchgate.net

Chromatographic Separation and Detection

Chromatographic techniques are essential for separating m-phenylenediamine from its isomers (o- and p-phenylenediamine) and other impurities, as well as for performing trace-level analysis. These methods utilize differential partitioning of the analyte between a stationary phase and a mobile phase to achieve separation.

High-Performance Liquid Chromatography (HPLC) for Isomer Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the premier technique for the separation of phenylenediamine isomers and for assessing the purity of m-phenylenediamine dihydrochloride. Due to the very similar physicochemical properties of the isomers, specialized stationary phases and mobile phase conditions are often required. researchgate.net

A common approach is reversed-phase HPLC (RP-HPLC). One method successfully separates o-, m-, and p-phenylenediamine using a Primesep 100 mixed-mode column with an isocratic mobile phase of water, acetonitrile (MeCN), and sulfuric acid, with UV detection at 200 nm. sielc.com Another validated method for the related p-isomer uses a Phenomenex C18 column with a mobile phase of methanol and water (70:30) and UV detection at 242 nm. ijpsr.com To handle the instability of the free amines, which are prone to oxidation, samples can be extracted and maintained in an acidic solution (e.g., with sulfuric acid) and neutralized upon injection by a buffered mobile phase. osha.gov Specialized columns that leverage π-π interactions, such as those with pyrenylethyl or nitrophenylethyl groups, can provide enhanced separation for aromatic isomers. nacalai.com

Table 3: Example HPLC Conditions for Phenylenediamine Isomer Separation

ParameterCondition 1Condition 2
Column Primesep 100 (4.6 x 150 mm, 5 µm)Phenomenex C18 (4.6 mm x 100 mm, 5µm)
Mobile Phase 40% MeCN, 60% Water, 0.1% H₂SO₄70% Methanol, 30% Water
Flow Rate 1.0 mL/min0.55 ml/min
Detection UV at 200 nmUV at 242 nm
Analyte Focus o-, m-, p-Phenylenediaminep-Phenylenediamine
Reference sielc.com ijpsr.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique for the detection and quantification of trace levels of m-phenylenediamine. The method combines the powerful separation capabilities of gas chromatography with the definitive identification ability of mass spectrometry. youtube.com

Direct analysis of phenylenediamines by GC can be challenging due to their polarity and potential for thermal degradation. Therefore, a derivatization step is often employed to convert the amines into more volatile and thermally stable compounds. nih.gov A common method involves reacting the analyte with benzaldehyde (B42025) to form the corresponding imine derivative. nih.gov This enhances the chromatographic properties and instrumental response. For sensitive and accurate quantification, the mass spectrometer is often operated in selected ion monitoring (SIM) mode, which focuses on specific ion fragments characteristic of the analyte, thereby increasing sensitivity and reducing background noise. nih.govnih.gov The use of a stable, isotopically labeled internal standard, such as 1,4-phenylenediamine-d4, is crucial for correcting variations in extraction recovery and matrix effects. nih.gov

A rapid GC/MS-SIM method developed for p-phenylenediamine in cosmetic products reported a limit of detection (LOD) of 0.10 µg/mL and a limit of quantification (LOQ) of 1.0 µg/mL, demonstrating the high sensitivity of the technique. nih.gov

Capillary Electrophoresis (CE) and Micellar Electrokinetic Chromatography (MEKC)

Capillary Electrophoresis (CE) and its variant, Micellar Electrokinetic Chromatography (MEKC), offer high-efficiency separations for ionic and neutral compounds, respectively. news-medical.net While standard CE separates ions based on their differential migration in an electric field, it is not suitable for neutral analytes like m-phenylenediamine. nih.gov

MEKC overcomes this limitation by adding a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), to the buffer solution at a concentration above its critical micelle concentration (CMC). wikipedia.org This results in the formation of charged micelles, which act as a pseudo-stationary phase. nih.govijpsonline.com Neutral analytes, like m-phenylenediamine, partition between the aqueous buffer (the mobile phase) and the hydrophobic interior of the micelles. news-medical.netwikipedia.org The separation is then based on the differential partitioning of the analytes between these two phases. nih.gov Analytes that interact more strongly with the micelles will migrate more slowly, allowing for separation. This technique is particularly well-suited for separating mixtures of isomers and other closely related neutral compounds with high resolution. news-medical.net

Electrochemical Analytical Techniques

Electrochemical methods offer a powerful suite of tools for the analysis of this compound, providing high sensitivity, selectivity, and the ability to probe the fundamental redox properties of the molecule and its polymeric forms. These techniques are centered on measuring the electrical signals (current or potential) that arise from chemical reactions at an electrode surface.

Cyclic Voltammetry for Redox Behavior Characterization

Cyclic voltammetry (CV) is a fundamental electrochemical technique used to investigate the oxidation and reduction processes of a substance. For m-phenylenediamine (MPD), CV provides critical insights into its electrochemical behavior at different electrode materials.

Studies on the electrochemical and spectroelectrochemical properties of MPD have been conducted using both gold disc electrodes and fluorine-doped tin oxide (SnO₂:F) film electrodes. researchgate.net The cyclic voltammogram of MPD at a gold disc electrode reveals both an oxidative peak and a corresponding reductive peak, indicating a degree of reversibility in the redox process. researchgate.net However, when using an SnO₂:F film electrode, only an irreversible oxidative peak is observed. researchgate.net This difference highlights the significant role the electrode material plays in the electrochemical mechanism.

Using spectroelectrochemical data from the SnO₂:F optically transparent electrode, key kinetic parameters for the oxidation of MPD have been determined. A kinetically modified formal potential (E⁰') was found to be 0.766 V, and the transfer coefficient (αn) was calculated as 0.41. researchgate.net

While direct studies on m-phenylenediamine are specific, extensive research on the related isomer, p-phenylenediamine (p-PDA), provides a comparative context. The electrochemical oxidation of p-PDA is known to be a two-electron, two-proton process. researchgate.net Its redox behavior is highly dependent on pH, with peak potentials shifting to more negative values as the pH increases, confirming the involvement of protons in the reaction. researchgate.net This type of pH-dependent behavior is a common feature for amine-containing aromatic compounds.

Table 1: Comparative Redox Potential Data for Phenylenediamine Isomers

CompoundElectrodeKey FindingsReference
m-PhenylenediamineSnO₂:F FilmIrreversible oxidation; E⁰' = 0.766 V researchgate.net
p-PhenylenediamineGlassy CarbonReversible redox peaks; Anodic peak at 0.25 V vs. Ag/AgCl (pH 6.0) researchgate.net
o-Phenylenediamine-C(60) DyadNot specifiedTwo electroactive groups do not interact in the ground state nih.gov

Note: Experimental conditions such as pH, solvent, and reference electrode vary between studies, affecting direct comparability.

Amperometric Detection in Sensing Applications

Amperometry, which measures the current resulting from an electrochemical reaction at a constant applied potential, is a widely used technique for quantitative analysis. For m-phenylenediamine, this technique is particularly relevant in the context of sensors and biosensors, often utilizing its polymerized form, poly(m-phenylenediamine) (PMPD). PMPD films can be electrochemically deposited onto an electrode surface, creating a modified electrode with enhanced sensing capabilities.

A key application is in the development of biosensors. For instance, a hybrid film of PMPD and Prussian blue (PB) was created in a single electrochemical step on a glassy carbon electrode to construct a glucose biosensor. elsevierpure.com The PMPD-PB modified electrode showed excellent electrochemical activity for the reduction of hydrogen peroxide, which is a product of the enzymatic reaction of glucose oxidase. elsevierpure.com This sensor exhibited a linear response to hydrogen peroxide from 0.0055 mM to 1.0 mM, with a low detection limit of 0.6 µM. elsevierpure.com A crucial feature of the PMPD film is its ability to impart selectivity; it effectively prevents interference from common electroactive species like ascorbic acid and uric acid, which are often present in biological samples. elsevierpure.com

When glucose oxidase was immobilized on this PMPD-PB film, the resulting biosensor detected glucose with a linear range of 0.025 mM to 0.65 mM and a detection limit of 1.0 µM. elsevierpure.com Similarly, amperometric biosensors for hydrogen peroxide have been developed by immobilizing horseradish peroxidase (HRP) on a nano-gold particle/PMPD polymer film. nih.gov These sensors demonstrate a linear response to H₂O₂ in the low micromolar range. nih.gov

The principle of using electropolymerized phenylenediamine films to enhance sensor performance is well-established. These films act as a permselective membrane, restricting access of larger interfering molecules to the electrode surface while allowing the smaller target analyte (like H₂O₂) to pass through and be detected. d-nb.info Studies have shown that the effectiveness of these films can be optimized by controlling the electropolymerization conditions, such as the monomer concentration and the number of CV cycles used for deposition. d-nb.info

Table 2: Performance Characteristics of Amperometric Sensors Based on Poly(m-phenylenediamine)

Sensor ConfigurationTarget AnalyteLinear RangeDetection LimitReference
PMPD-Prussian Blue Hybrid FilmHydrogen Peroxide0.0055 - 1.0 mM0.6 µM elsevierpure.com
PMPD-Prussian Blue-Glucose OxidaseGlucose0.025 - 0.65 mM1.0 µM elsevierpure.com
HRP on nano-Au/PMPD FilmHydrogen Peroxide0 - 8 µM1.3 µM nih.gov

Electrochemical Impedance Spectroscopy (EIS) for Film Characterization

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique that provides detailed information about the properties of electrode interfaces, surface films, and the charge transfer processes occurring there. It works by applying a small amplitude AC potential over a wide range of frequencies and measuring the resulting current response. For m-phenylenediamine, EIS is primarily used to characterize the properties of its polymer, poly(m-phenylenediamine) (PMPD), when used as a film or coating on an electrode.

In a study involving Fe-Cu-modified multi-walled carbon nanotubes (MWCNTs) further modified with PMPD, EIS was used to evaluate the electrode's properties. mdpi.com The EIS plots for these porous films coated on a conductive surface typically show a straight line with a 45-degree slope in the high-frequency region, which is characteristic of porous electrode behavior. mdpi.com At lower frequencies, a depressed semicircle is often observed, which relates to the charge-transfer resistance of the electrochemical processes at the electrode/electrolyte interface. mdpi.com The diameter of this semicircle provides a measure of how easily charge can be transferred; a smaller diameter indicates lower resistance and more facile kinetics.

While specific EIS studies on pure PMPD films are limited, extensive research on the related poly(p-phenylenediamine) (PPDA) offers valuable parallels for understanding the data. In studies of PPDA/montmorillonite clay composites, EIS was performed over wide frequency and temperature ranges to elucidate the charge transport mechanism. mdpi.comnih.govnih.gov The data can be analyzed using an equivalent circuit model, which typically includes elements representing the solution resistance (Rs), film capacitance (C), and charge-transfer resistance (Rct). researchgate.netresearchgate.net The analysis of impedance data in the framework of conductivity formalism can reveal different conduction mechanisms, such as electronic hopping, at various temperatures. mdpi.comnih.gov

The imaginary part of the modulus (M″) versus frequency plot is particularly useful for analyzing relaxation processes within the polymer film. The peak frequency (f_max) in this plot corresponds to a relaxation time (τ), and its dependence on temperature can be used to calculate the activation energy for the charge conduction process. mdpi.comnih.gov For PPDA composites, these activation energies have been determined to be in the range of 0.44 to 0.69 eV, providing insight into the energy barriers for charge transport within the material. mdpi.comnih.gov

Advanced Detection and Automation in Analytical Systems

The analysis of m-phenylenediamine and related compounds benefits significantly from advancements in analytical instrumentation that incorporate automation and novel detection schemes. Automation enhances throughput, improves reproducibility, and allows for the monitoring of processes in real-time, while advanced detection methods increase sensitivity and selectivity.

Laboratory automation systems are crucial for the routine analysis of phenylenediamines. For instance, in occupational safety monitoring, the analysis of m-, o-, and p-phenylenediamine often involves collection on acid-treated filters, extraction, and subsequent analysis by High-Performance Liquid Chromatography (HPLC). osha.gov This workflow can be streamlined using automated systems that include electronic integrators and data systems for peak measurement and analysis. osha.gov Autosamplers, such as WISP-type vials, are commonly used for the automated injection of prepared samples into the chromatograph, minimizing manual intervention and improving precision. osha.gov

A significant leap in automation is the development of atline analysis systems, which can be coupled directly to a reaction or process stream. frontiersin.org These systems can perform automated sampling, dilution, and injection into an analytical instrument. For example, an automated atline analyzer developed for monitoring microfluidic synthesis demonstrated high accuracy (89%) and reproducibility (above 95%). frontiersin.org Such a system, though not specifically demonstrated for m-phenylenediamine, represents the state-of-the-art in process analytical technology and is fully applicable to monitoring its synthesis or degradation. The integration of robotic systems for sample handling and dilution followed by automated chromatographic injection can drastically reduce analysis time and enable real-time process control. frontiersin.org

These automated systems pave the way for the implementation of artificial intelligence (AI) and machine learning algorithms to guide experimental design and process optimization based on the continuous stream of analytical data.

Computational Chemistry and Theoretical Investigations of M Phenylenediamine Dihydrochloride

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide a foundational understanding of the molecular characteristics of m-phenylenediamine (B132917) (m-PDA). These methods allow for the precise calculation of electronic properties and vibrational modes, which are crucial for predicting reactivity and spectroscopic behavior.

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule governs its chemical behavior. For m-phenylenediamine, computational studies have determined key parameters that describe its stability and reactivity. Calculations at the G3(MP2)//B3LYP level of theory have established the standard molar enthalpy of formation for 1,3-diaminobenzene in the gaseous phase at 298.15 K to be 89.6 ± 1.6 kJ·mol⁻¹ nih.govacs.org. This value is part of a broader study comparing the three diaminobenzene isomers, which found 1,2-diaminobenzene to be the most thermodynamically stable nih.govacs.org.

DFT calculations using the B3LYP functional and an aug-cc-PVDZ basis set have been employed to optimize the geometry and analyze the electronic properties of m-PDA. researchgate.net The analysis of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly important. The energy of these orbitals and the resulting HOMO-LUMO gap are key indicators of chemical reactivity and the ability of the molecule to participate in charge transfer processes. researchgate.nettandfonline.com For m-PDA, the HOMO-LUMO energy gap has been calculated to be -5.49 eV, indicating a significant potential for charge transfer within the molecule. researchgate.nettandfonline.com

Further analysis using Natural Bond Orbital (NBO) methods reveals donor-acceptor interactions, and Molecular Electrostatic Potential (MEP) surface analysis illustrates the charge distribution, identifying regions susceptible to electrophilic or nucleophilic attack. tandfonline.com Fukui functional analysis helps pinpoint the probable sites of attack by various substituents. tandfonline.com Additionally, DFT calculations have been used to determine Mulliken atomic charges, providing insight into the electron distribution across the molecule. researchgate.net

Calculated Electronic Properties of m-Phenylenediamine
PropertyCalculated ValueMethod
Gas-Phase Enthalpy of Formation (298.15 K)89.6 ± 1.6 kJ·mol⁻¹G3(MP2)//B3LYP
HOMO Energy-5.49 eVDFT/B3LYP
LUMO Energy-0.23 eVDFT/B3LYP
HOMO-LUMO Gap5.26 eVDFT/B3LYP
Proton Affinity933.9 kJ·mol⁻¹G3(MP2)//B3LYP
Adiabatic Ionization Enthalpy719.6 kJ·mol⁻¹G3(MP2)//B3LYP

Vibrational Spectra Simulation and Conformational Analysis

Theoretical vibrational analysis is a powerful tool for interpreting experimental spectra, such as Fourier-transform infrared (FT-IR) and FT-Raman. By calculating the vibrational frequencies and their corresponding intensities using DFT methods, a detailed assignment of the spectral bands to specific molecular motions can be achieved. researchgate.netnih.gov

For m-phenylenediamine, a comprehensive vibrational analysis has been performed using DFT/B3LYP calculations with the aug-cc-PVDZ basis set. researchgate.net The calculated wavenumbers show excellent agreement with experimental FT-IR and FT-Raman spectra, allowing for a definitive assignment of fundamental vibrational modes. Potential Energy Distribution (PED) analysis further clarifies the nature of these modes by quantifying the contribution of different internal coordinates to each vibration. tandfonline.com

Conformational analysis, which investigates the different spatial arrangements of a molecule, is also informed by quantum calculations. These studies typically seek to identify the lowest energy conformer, which is the most stable and populated state. For 1,3-diaminobenzene, computational studies indicate a stable, optimized geometry without significant conformational isomerism in the gas phase. nih.govacs.orgresearchgate.net The structural parameters, such as bond lengths and angles, have been precisely determined through these calculations and show good agreement with experimental data. researchgate.net

Selected Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) for m-Phenylenediamine researchgate.net
AssignmentExperimental FT-IRExperimental FT-RamanCalculated (DFT/B3LYP)
N-H stretch3428, 33453432, 33503455, 3375
C-H stretch305430583065
NH₂ scissoring162116231625
C-C stretch159215941598
C-N stretch132813301335

Molecular Modeling and Dynamics Simulations

While quantum mechanics describes the properties of individual molecules, molecular modeling and dynamics (MD) simulations are used to explore the behavior of larger systems over time. These techniques are essential for understanding processes like polymerization and the formation of complex material structures.

Pre-polymerization Complex Formation Modeling

The initial stages of polymerization involve the interaction and organization of monomer units. Molecular dynamics simulations can model this "pre-polymerization" phase, providing insights into the forces that drive complex formation. nih.gov For instance, MD simulations have been used to study how m-phenylenediamine (MPD) monomers interact with graphene surfaces. researchgate.net These calculations revealed that MPD molecules can enlarge the interlayer spacing of graphene sheets, with the extent of this effect depending on the bonding and orientation of the monomers on the graphene planes. researchgate.net This type of modeling is crucial for designing functional composite materials. researchgate.netacs.org The methodology involves calculating interaction energies and analyzing the spatial arrangement of monomers relative to a substrate or other monomers in a simulated environment. nih.gov

Polymer-Ligand Interaction and Morphology Studies

Furthermore, molecular simulations can be used to predict the mechanical properties and morphology of polymers. researchgate.net Experimentally, the morphology of PMPD has been shown to be controllable, forming nanospheres or nanorods depending on factors like the pH during synthesis. nih.govnih.gov While direct simulation of this specific morphological control is complex, computational models can elucidate the underlying non-covalent interactions (like hydrogen bonding) that govern the self-assembly of polymer chains into these larger structures. DFT and MD simulations are also employed to study the electronic properties and charge transfer characteristics of PMPD composites, such as those with graphene, which directly relate to the material's final performance. researchgate.net

Theoretical Studies on Reaction Mechanisms and Pathways

Understanding the step-by-step process of a chemical reaction is fundamental to controlling its outcome. Theoretical studies are invaluable for elucidating reaction mechanisms that are difficult to probe experimentally.

For phenylenediamines, theoretical calculations have been used to map out the pathways of various reactions, including polymerization and hydrolysis. The electropolymerization of phenylenediamines is proposed to proceed via the formation of a cation radical as a key first step. abct.frresearchgate.net This is followed by subsequent attacks on other monomer molecules to build the polymer chain. For poly(1,3-diaminobenzene), the polymerization mechanism is thought to be similar to that of polyaniline. researchgate.net

Kinetic studies combined with theoretical modeling can also reveal reaction mechanisms. The acylation reaction of m-phenylenediamine with benzoic anhydride, for instance, was studied to determine reaction orders and activation energies, from which a plausible reaction mechanism was postulated. researchgate.net In other systems, like the hydrolysis of related p-phenylenediamine (B122844) antioxidants, theoretical calculations have demonstrated a mechanism driven by proton transfer from a water molecule to a nitrogen atom, followed by nucleophilic substitution. nih.gov These detailed mechanistic insights are crucial for optimizing reaction conditions and designing new synthetic routes.

In Silico Design and Optimization of M-Phenylenediamine-Based Materials

The advent of powerful computational tools has revolutionized materials science, enabling the in silico design and optimization of novel materials with tailored properties. This approach, which combines quantum mechanics, molecular mechanics, and molecular dynamics simulations, allows for the predictive modeling of material characteristics before their actual synthesis, saving significant time and resources. mdpi.comresearchgate.net For materials derived from m-phenylenediamine, computational chemistry provides profound insights into molecular interactions, electronic properties, and polymer structures, guiding the development of advanced functional materials.

At the core of in silico design is the ability to screen and select optimal components for a specific application. mdpi.com A prominent example is in the rational design of Molecularly Imprinted Polymers (MIPs), where m-phenylenediamine (mPD) is often used as a functional monomer. uclan.ac.uk Computational methods, particularly molecular docking combined with quantum chemical calculations, are employed to model the interactions between template molecules and various functional monomers. researchgate.net This allows researchers to predict the stability of the pre-polymerization complex, which is crucial for creating effective recognition sites in the final polymer. uclan.ac.ukresearchgate.net

A key study used a docking approach to rationally select a functional monomer for creating a MIP for immunoglobulin G (IgG). uclan.ac.ukresearchgate.net The researchers computationally evaluated three monomers: m-phenylenediamine (mPD), dopamine, and 3,4-ethylenedioxythiophene (B145204) (EDOT). While all three showed similar docking scores, the in silico analysis revealed that mPD molecules arranged more uniformly around the IgG protein, which was predicted to lead to a MIP with more complementary cavities. uclan.ac.uk This computational prediction was subsequently validated by experimental results, demonstrating the power of in silico screening. uclan.ac.ukresearchgate.net

Table 1: Computational Docking Scores and Predicted Arrangement of Monomers for IgG Imprinting

Functional Monomer Docking Score (Arbitrary Units) Predicted Arrangement around IgG Reference
m-Phenylenediamine (mPD) Similar to others More uniform, multiple H-bond interactions uclan.ac.ukresearchgate.net
Dopamine (DA) Similar to others Less uniform arrangement uclan.ac.ukresearchgate.net

| 3,4-ethylenedioxythiophene (EDOT) | Similar to others | Less uniform arrangement | uclan.ac.ukresearchgate.net |

Theoretical investigations using methods like Density Functional Theory (DFT) are fundamental to understanding the intrinsic properties of the m-phenylenediamine monomer and its oligomers. tandfonline.com These studies provide accurate and reliable data at an atomic level, elucidating structural properties that are key to designing new reactions and materials. tandfonline.com DFT calculations can predict various molecular properties, including spectroscopic signatures (FT-IR, Raman, NMR), electronic characteristics, and reactivity descriptors. tandfonline.com For instance, the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy gap can be calculated to understand charge transfer within the molecule, while Molecular Electrostatic Potential (MEP) maps reveal the charge distribution and potential sites for electrophilic and nucleophilic attacks. tandfonline.com

Table 2: Selected Computational vs. Experimental Data for M-Phenylenediamine (m-PD)

Property Computational Method Calculated Value Experimental Value Reference
UV-Vis λmax (in Ethanol) TD-DFT/PCM 294 nm 292 nm tandfonline.com
¹H-NMR Shift (δ, ppm) GIAO 6.1-7.0 6.2-6.9 tandfonline.com

| ¹³C-NMR Shift (δ, ppm) | GIAO | 108.0-149.9 | 106.1-149.4 | tandfonline.com |

Beyond initial design, in silico methods are critical for optimizing materials for specific high-performance applications, such as nonlinear optics (NLO). Computational quantum chemistry can calculate the first hyperpolarizability (βtot) of molecules, a key parameter determining their NLO activity. acs.org By systematically modifying the structure of m-phenylenediamine derivatives, such as Schiff bases, researchers can computationally screen for candidates with enhanced NLO properties. This allows for the targeted synthesis of the most promising compounds, accelerating the discovery of new optical materials. acs.org

Table 3: Calculated First Hyperpolarizability (βtot) for a Series of Schiff Base Derivatives

Compound Description Calculated βtot (a.u.) Reference
BHCT1 (E)-N-Benzyl-2-(2-hydroxybenzylidene) Hydrazinecarbothioamide 4.499 acs.org
CHCT3 (E)-N-(2-Chlorobenzyl)-2-(2-hydroxybenzylidene) Hydrazinecarbothioamide 557.085 acs.org
AHCT4 (E)-N-(2-Aminobenzyl)-2-(2-hydroxybenzylidene) Hydrazinecarbothioamide 4.241 acs.org
FHCT2 (E)-N-(2-Fluorobenzyl)-2-(2-hydroxybenzylidene) Hydrazinecarbothioamide 4.505 acs.org
HMCT5 (E)-N-(4-Methylbenzyl)-2-(2-hydroxybenzylidene) Hydrazinecarbothioamide 4.497 acs.org

| HBCT6 | (E)-N-(4-Bromobenzyl)-2-(2-hydroxybenzylidene) Hydrazinecarbothioamide | 4.499 | acs.org |

Note: The table showcases how computational screening can identify compounds like CHCT3 with significantly higher predicted NLO properties compared to its analogues.

Furthermore, molecular dynamics (MD) simulations provide insight into the dynamic behavior of m-phenylenediamine-based polymers and composites. MD can be used to explore the conformational landscape of polymer chains, for example, showing how temperature changes can affect the shape of a polymer and its ability to interact with other molecules in a biosensor assembly. mdpi.com It also allows for the study of the interface between organic polymers and inorganic materials in composites, helping to optimize properties like conductivity and thermal stability. mdpi.com The synergy of these computational techniques provides a powerful framework for the rational design and targeted optimization of m-phenylenediamine-based materials for a wide array of applications, from biosensing to advanced optics. acs.orgmdpi.com

Environmental Fate, Degradation, and Persistence of M Phenylenediamine Dihydrochloride

Environmental Distribution and Speciation in Aqueous Environments

When m-phenylenediamine (B132917) dihydrochloride (B599025) enters an aqueous environment, it readily dissolves and dissociates, releasing m-phenylenediamine and chloride ions. The speciation of m-phenylenediamine in water is highly dependent on the pH of the surrounding medium. As a diamine, m-phenylenediamine can exist in different protonated forms. The pKa values for the conjugate acid of m-phenylenediamine are 2.50 and 5.11 at 20°C. wikipedia.org This indicates that in acidic to moderately acidic environments, the protonated forms (monoprotonated and diprotonated) will be significant. In neutral to alkaline waters, the uncharged (free base) form will be the predominant species. The speciation of the molecule influences its behavior in the environment, including its sorption to soils and sediments and its bioavailability.

The mobility of m-phenylenediamine in the terrestrial environment is influenced by its interaction with soil and sediment components. The organic carbon-water (B12546825) partition coefficient (Koc) for m-phenylenediamine has been estimated to be 16, which suggests a very high mobility in soil. nih.govnih.gov However, as an aromatic amine, m-phenylenediamine is expected to bind strongly to humus and other organic matter in soils due to the reactivity of its amino groups. nih.govnih.gov This interaction can significantly reduce its mobility in some soil types. Studies on the adsorption of m-phenylenediamine onto granular activated carbon have shown it to be an effective adsorbent for its removal from aqueous solutions, with the adsorption following the Freundlich isotherm model. niscair.res.inresearchgate.net

Table 1: Physicochemical Properties Relevant to Environmental Fate

PropertyValueSource
pKa (conjugate acid)2.50, 5.11 (at 20°C) wikipedia.org
log Koc16 (estimated) nih.govnih.gov
Water Solubility350 g/L (at 25°C) chemicalbook.com

Abiotic Degradation Pathways

Abiotic degradation processes, which are not mediated by living organisms, play a significant role in the transformation of m-phenylenediamine dihydrochloride in the environment. These pathways primarily include oxidative degradation and photolytic transformation.

Oxidative Degradation in Water

M-phenylenediamine is known to be unstable in the presence of air and oxidizing agents, which leads to the formation of colored products. wikipedia.orggoogle.com This discoloration is a visual indication of its oxidative degradation. While specific studies on its abiotic oxidative degradation in natural waters are limited, it is known that upon heating, it can decompose to emit toxic fumes of nitrogen oxides. aarti-industries.com The presence of moisture, in conjunction with organic impurities, can accelerate the decomposition of m-phenylenediamine. google.com Advanced oxidation processes, such as the Fered-Fenton process, have been shown to be effective in degrading m-phenylenediamine in aqueous solutions.

Photolytic Transformation Processes

M-phenylenediamine absorbs light in the environmental spectrum, suggesting a potential for direct photolysis in the environment. nih.gov In the atmosphere, vapor-phase m-phenylenediamine is expected to be rapidly degraded by photochemically-produced hydroxyl radicals, with an estimated half-life of about 1.9 hours. nih.gov Studies on the photocatalytic degradation of the related compound p-phenylenediamine (B122844) using titanium dioxide (TiO2) have demonstrated its removal from aqueous solutions, suggesting that similar processes could be relevant for m-phenylenediamine. nih.govresearchgate.net The quantum yield for the direct photolysis of m-phenylenediamine has not been extensively reported, but its light-absorbing properties indicate that sunlight-induced transformation is a plausible degradation pathway.

Biotic Transformation and Biodegradation Assessment

The biodegradability of m-phenylenediamine has been the subject of several studies, with some conflicting results. Some sources indicate that it is not readily biodegradable in soil or water. aarti-industries.com However, a study conducted according to OECD Guideline 301 F found that m-phenylenediamine is readily biodegradable, although it did not pass the 10-day window. europa.eu In this study, a mean biodegradation of 76% was observed after 28 days in an activated sludge system. europa.eu Other studies have shown that at concentrations of 25 to 30 ppm, m-phenylenediamine can be degraded by 60% after 5 days using an acclimated activated sludge inoculum. nih.gov However, at higher concentrations (50 ppm), it has been reported to be toxic to unacclimated activated sludge. nih.gov In soil, one study found that microflora did not cleave the benzene (B151609) ring of 1,3-benzenediamine over a period of 64 days. nih.gov The enzymatic oxidation of m-phenylenediamine has been demonstrated using horseradish peroxidase in the presence of hydrogen peroxide, leading to the formation of specific transformation products.

Table 2: Biodegradability of m-Phenylenediamine

Test SystemResultSource
Activated Sludge (OECD 301F)Readily biodegradable, but fails 10-day window (76% degradation in 28 days) europa.eu
Acclimated Activated Sludge60% degradation in 5 days (at 25-30 ppm) nih.gov
Unacclimated Activated SludgeToxic at 50 ppm nih.gov
Soil MicrofloraNo benzene ring cleavage in 64 days nih.gov

Formation of Persistent Degradants and Environmental Adducts

The degradation of m-phenylenediamine can lead to the formation of various transformation products, some of which may be more persistent or toxic than the parent compound. The oxidation of m-phenylenediamine in the air is known to produce colored polymeric materials. wikipedia.orggoogle.com

One specific transformation product that has been identified from the enzymatic oxidation of m-phenylenediamine is 2,7-diaminophenazine. Studies involving the ozonation of related compounds like 6PPD, an antioxidant used in tires, have shown the formation of numerous transformation products, including quinone-like structures such as 6PPD-quinone. acs.orgresearchgate.net This suggests that the degradation of m-phenylenediamine in the environment could also result in a complex mixture of byproducts. The interaction of m-phenylenediamine with dissolved organic matter, such as humic substances, can lead to the formation of environmental adducts, which may alter its persistence and mobility. nih.govnih.gov The complete mineralization of m-phenylenediamine to carbon dioxide, water, and inorganic nitrogen is the ultimate goal of degradation, but the formation of stable intermediates can be a significant environmental concern.

Q & A

Q. What are the common laboratory-scale synthesis routes for m-phenylenediamine dihydrochloride, and how are they optimized for purity?

m-Phenylenediamine dihydrochloride is typically synthesized via catalytic hydrogenation of m-dinitrobenzene using nickel-based catalysts. Experimental protocols involve preparing catalysts via sol-gel methods, where drying techniques (e.g., oven vs. vacuum drying) significantly influence pore structure and catalytic activity . Post-reaction, the product is precipitated as the dihydrochloride salt using hydrochloric acid. Purity (>99%) is verified via acidimetric titration or GC assays, with strict control of reaction temperature (80–100°C) and hydrogen pressure (1–3 MPa) to minimize byproducts .

Q. What analytical techniques are recommended for characterizing this compound in research settings?

Key methods include:

  • UV-Vis Spectroscopy : To monitor reaction progress by tracking nitro-group reduction.
  • X-ray Diffraction (XRD) : For crystallinity analysis of the hydrochloride salt.
  • Thermogravimetric Analysis (TGA) : To assess thermal stability and decomposition profiles.
  • Acidimetric Titration : Quantifies hydrochloride content, with >98% purity as a benchmark for reliable experimental outcomes .

Q. How should this compound be stored to ensure stability in laboratory environments?

Store in airtight, light-resistant containers at 2–8°C. Desiccants (e.g., silica gel) are recommended to prevent hygroscopic degradation. Avoid prolonged exposure to oxygen, as oxidation can yield quinone-like impurities, detectable via HPLC .

Advanced Research Questions

Q. How do catalyst preparation methods (e.g., sol-gel vs. impregnation) influence the efficiency of this compound synthesis?

Sol-gel-derived Ni-La₂O₃-SiO₂ catalysts exhibit higher surface area (>150 m²/g) and better metal dispersion compared to impregnated catalysts, leading to >95% conversion of m-dinitrobenzene. Drying methods further modulate pore structure: vacuum-dried catalysts show narrower pore size distributions (2–5 nm), enhancing hydrogenation selectivity . Advanced characterization via H₂-TPD (Temperature-Programmed Desorption) reveals strong metal-support interactions critical for sustained activity.

Q. How can researchers resolve contradictions in bioaccumulation data for m-phenylenediamine derivatives?

Discrepancies in bioaccumulation factors (BCF) arise from speciation (free base vs. hydrochloride) and test organisms. For example, m-phenylenediamine dihydrochloride shows low BCF (0.3) in fish due to ionization reducing lipid permeability, while algal studies report higher BCF (450) under prolonged exposure. Use speciation-adjusted log Kₒw values (-0.3 for the free base) in predictive models to align experimental and computational results .

Q. What mechanistic insights explain the carcinogenicity differences between ortho- and meta-phenylenediamine dihydrochloride?

While ortho-phenylenediamine dihydrochloride is classified as Group 2B (possibly carcinogenic) due to aryl-nitroso metabolite formation, meta-isomers lack this metabolic pathway. Comparative mutagenicity assays (Ames test) and in vivo metabolite profiling (e.g., LC-MS/MS) are critical to validate structural-activity relationships. Ensure strict controls for nitroso-compound detection in toxicity studies .

Q. What strategies mitigate side reactions during this compound use in polymer synthesis?

Side reactions (e.g., crosslinking) often arise from amine group reactivity. Strategies include:

  • pH Buffering : Maintain acidic conditions (pH 4–5) to protonate free amines.
  • Stepwise Monomer Addition : Reduces local concentration gradients.
  • FT-IR Monitoring : Track amine consumption rates to optimize reaction quenching .

Methodological Notes

  • Contradiction Analysis : When conflicting data arise (e.g., catalytic activity vs. selectivity), employ multi-technique validation (XRD, BET, TPR) to isolate variables .
  • Safety Protocols : Use fume hoods and respiratory protection (FFP3 masks) during handling, as hydrochloride salts may aerosolize .

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Reactant of Route 1
M-phenylenediamine dihydrochloride
Reactant of Route 2
M-phenylenediamine dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.